molecular formula C20H19N3O4S3 B2580882 N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 1207014-48-9

N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2580882
CAS No.: 1207014-48-9
M. Wt: 461.57
InChI Key: JQLLQROTPFPOIL-UHFFFAOYSA-N
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Description

N-(3-(Methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a thiazole-acetamide derivative characterized by a methylsulfonamido-substituted phenyl ring and a 2-oxo-2-phenylethylthio group attached to the thiazole moiety. This structure combines sulfonamide pharmacophores with thiazole-acetamide frameworks, which are known for their bioactivity in medicinal chemistry, including antimicrobial and anti-inflammatory properties. The compound's complexity arises from its dual functionalization: the sulfonamido group enhances solubility and target binding, while the thioether linkage may influence metabolic stability .

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c1-30(26,27)23-16-9-5-8-15(10-16)21-19(25)11-17-12-28-20(22-17)29-13-18(24)14-6-3-2-4-7-14/h2-10,12,23H,11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLLQROTPFPOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Quinazolinone-Thioacetamide Derivatives ()

Compounds such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (compound 5 in ) and 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (compound 5 in ) share a thioacetamide backbone but differ in core heterocycles.

Property Target Compound Quinazolinone Analogs (e.g., )
Core Structure Thiazole-acetamide Quinazolinone-thioacetamide
Substituents Methylsulfonamido-phenyl Sulfamoylphenyl or substituted phenyl
Melting Point (°C) Not reported 251.5–315.5 (varied with substituents)
Yield (%) Not reported 68–91% (dependent on substituent position)
Bioactivity Presumed antimicrobial Antimicrobial, anti-inflammatory (inferred)

Key Differences :

  • The target compound’s thiazole core may confer greater metabolic stability compared to quinazolinone analogs, which are prone to ring-opening under acidic conditions.
  • Methylsulfonamido groups (target) vs. sulfamoylphenyl (analogs): The former enhances membrane permeability due to reduced steric hindrance .

Thiazole-Acetamide Derivatives ()

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () and N-(4-Phenyl-2-thiazolyl)acetamide () are simpler analogs with thiazole-acetamide backbones.

Property Target Compound Thiazole Analogs (e.g., )
Substituents Methylsulfonamido-phenyl Dichlorophenyl or unsubstituted phenyl
Hydrogen Bonding Likely N–H⋯O/S interactions N–H⋯N motifs (crystal packing)
Synthesis Complexity Multi-step (sulfonamido + thio) Single-step acylation
Biological Relevance Potential kinase inhibition Antibacterial, coordination chemistry

Key Differences :

  • Methylsulfonamido groups may improve solubility over chlorinated analogs, which are more lipophilic .

Bis(azolyl)sulfonamidoacetamides ()

Compounds like N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (compound 5 in ) feature dual azole rings and sulfonamido linkers.

Property Target Compound Bis(azolyl) Analogs ()
Azole Components Single thiazole Thiazole + oxazole/imidazole
Sulfonamido Position Phenyl ring Ethyl linker between azoles
Synthesis Method Not reported Ultrasonication-assisted coupling
Bioactivity Not reported Anticancer, enzyme inhibition (presumed)

Key Differences :

  • The target compound’s structural simplicity may favor synthetic scalability, whereas bis(azolyl) analogs require multi-component reactions under ultrasonication .
  • The phenylthio group in the target compound could enhance π-π stacking in biological targets compared to benzamide-terminated analogs .

Pyrazolyl and Morpholino Derivatives ()

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () highlight substituent-driven pharmacological tuning.

Property Target Compound Pyrazolyl/Morpholino Analogs
Functional Groups Methylsulfonamido, thioether Pyrazolyl, morpholino, chlorophenyl
Pharmacokinetics Enhanced solubility Morpholino improves CNS penetration
Synthetic Challenges Thioether stability Multi-step functionalization

Key Differences :

  • Morpholino groups (analogs) enhance blood-brain barrier penetration, whereas the target compound’s sulfonamido group may limit CNS activity due to polarity .
  • Pyrazolyl analogs () exhibit broader kinase inhibition profiles, suggesting the target compound may require optimization for selective targeting .

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